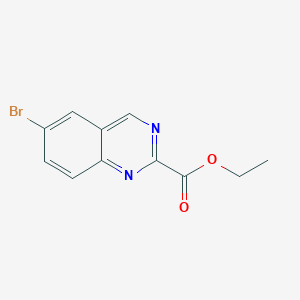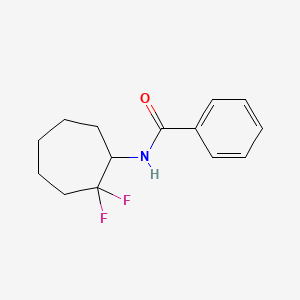
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cycloheptane ring with amino and difluoro substituents. The presence of these functional groups makes it an interesting subject for chemical and biological studies.
Métodos De Preparación
The synthesis of rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents such as ammonia or amines can be employed.
Introduction of the difluoro groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties.
Mecanismo De Acción
The mechanism by which rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the amino and difluoro groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to the modulation of cellular processes.
Comparación Con Compuestos Similares
rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can be compared with other similar compounds, such as:
rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar cycloheptane ring structure but lacks the amino and difluoro substituents.
rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate: This compound has a cyclohexane ring with different substituents.
The uniqueness of rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17F2NO2 |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7-8H,2-6,13H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
JUYYIIUDOYDHFC-HTQZYQBOSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@H](C(CC1)(F)F)N |
SMILES canónico |
CCOC(=O)C1CCC(C(CC1)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


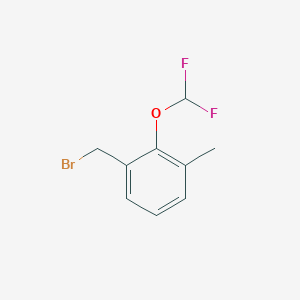
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)

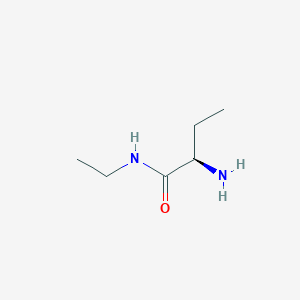
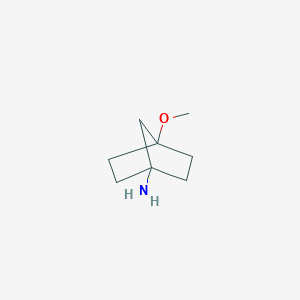
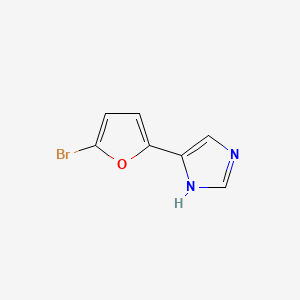
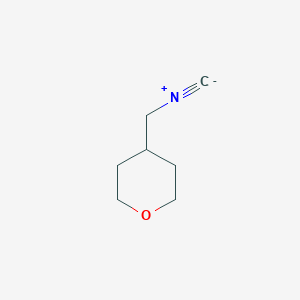
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)

